

Application Notes and Protocols for FT001 in Cell Proliferation Assays

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Compound of Interest

Compound Name: FT001

Cat. No.: B15581002

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Introduction

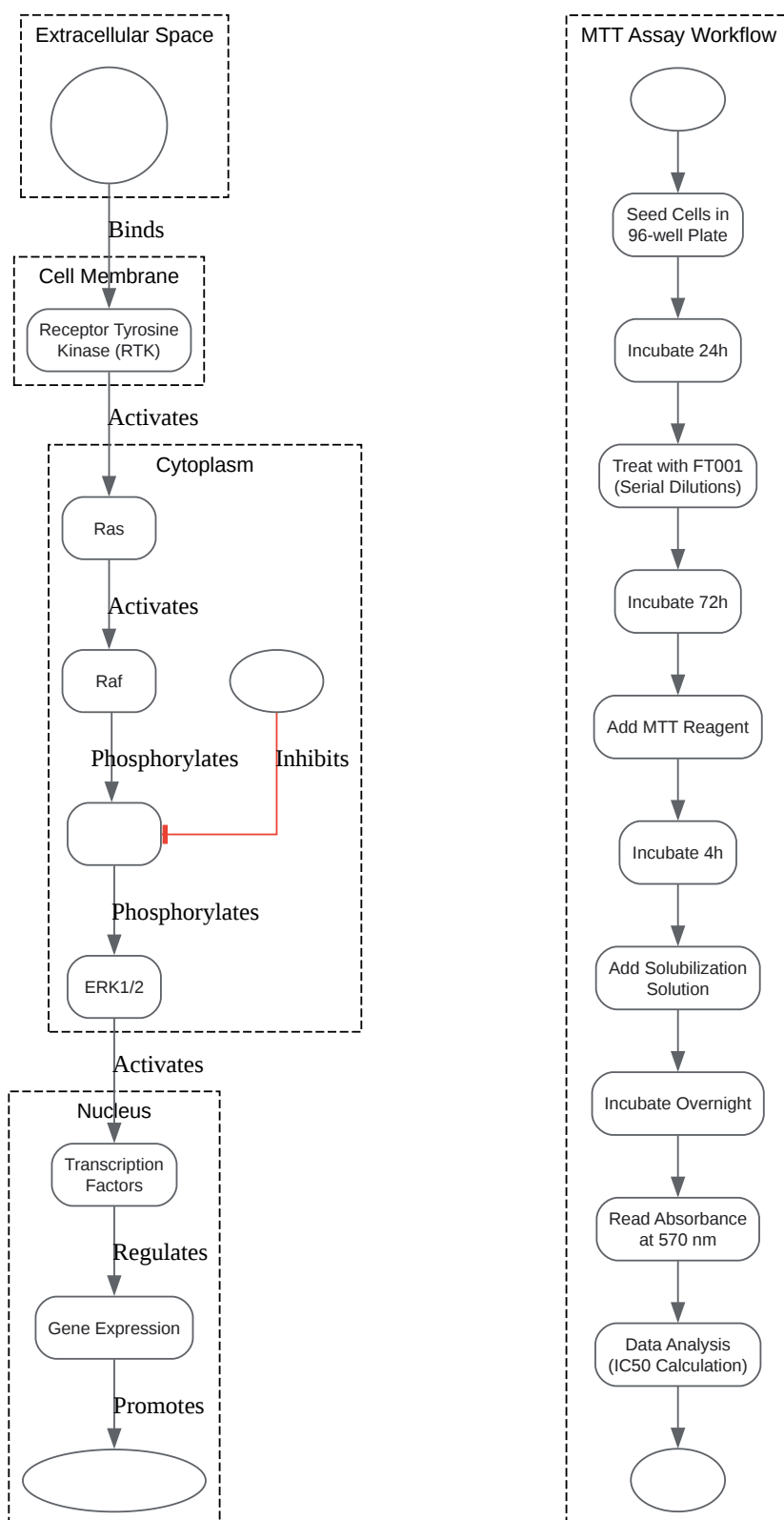
FT001 is a potent and selective, orally bioavailable, small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in a wide range of human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, **FT001** effectively blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and resulting in the suppression of tumor cell growth. These application notes provide detailed protocols for assessing the anti-proliferative activity of **FT001** in cancer cell lines using the MTT and BrdU assays.

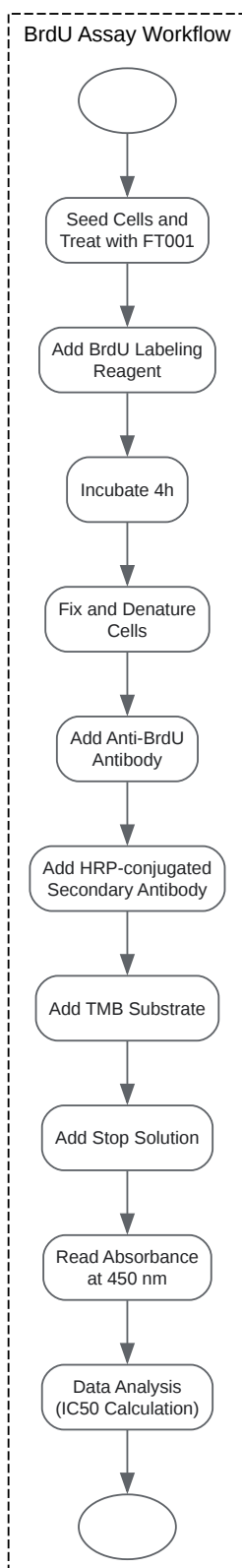
Mechanism of Action

FT001 is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket of the MEK1 and MEK2 enzymes. This binding prevents the conformational changes required for MEK to be phosphorylated and activated by RAF kinases. Consequently, the phosphorylation of ERK1 and ERK2, the only known substrates of MEK, is inhibited. The inhibition of ERK signaling leads to the downregulation of transcription factors that are crucial for cell cycle progression and cell survival, ultimately resulting in a cytostatic effect on tumor cells.

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a key signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival.^[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2.^[1] Activated MEK then phosphorylates and activates ERK1 and ERK2.^[1] Phosphorylated ERK can then translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that promote cell proliferation.





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References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
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